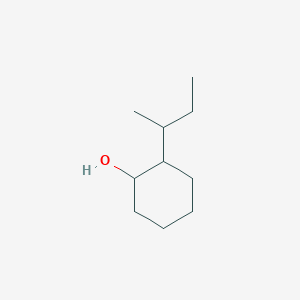

2-sec-Butylcyclohexanol

Beschreibung

Significance and Scope in Organic Chemistry

The significance of 2-sec-Butylcyclohexanol and related substituted cyclohexanols in organic chemistry is multifaceted. These compounds serve as crucial intermediates in the synthesis of more complex molecules. ontosight.ai For instance, the closely related 2-tert-butylcyclohexanol (B1585498) is a valuable precursor in the production of fragrances, such as 2-tert-butylcyclohexyl acetate (B1210297). google.com Substituted cyclohexanols are also used as intermediates in the manufacturing of pharmaceuticals and agrochemicals. ontosight.ai

Research into these compounds provides a platform for investigating the stereochemical outcomes of chemical reactions. The reduction of the corresponding ketone, 2-sec-butylcyclohexanone (B81716), is a key reaction that produces this compound. chemicalbook.com The synthesis of 2-sec-butylcyclohexanone itself can be achieved through the hydrogenation of o-sec-butyl phenol (B47542) using a palladium catalyst. chemicalbook.comgoogle.com The study of such reactions is essential for developing methods that yield specific stereoisomers, a field known as stereoselective synthesis. libguides.com The reactivity of the hydroxyl group and the steric influence of the bulky alkyl group make these compounds versatile substrates in various chemical transformations. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-butan-2-ylcyclohexan-1-ol | nih.gov |

| CAS Number | 4632-01-3 | nih.govchemicalbook.com |

| Molecular Formula | C10H20O | nih.govspectrabase.com |

| Molecular Weight | 156.27 g/mol | spectrabase.com |

| Synonyms | 2-(1-methylpropyl)cyclohexanol | nih.gov |

Overview of Stereoisomerism and Conformational Aspects of this compound

This compound presents a notable case study in stereoisomerism due to the presence of multiple stereogenic centers. The molecule contains three chiral centers: the carbon atom bonded to the hydroxyl group (C-1), the carbon atom bonded to the sec-butyl group (C-2), and the chiral carbon within the sec-butyl group itself. This results in the possibility of eight distinct stereoisomers (four pairs of enantiomers). These isomers are typically categorized based on the relative orientation of the hydroxyl and sec-butyl groups on the cyclohexane (B81311) ring, denoted as cis or trans. uou.ac.in

The conformational analysis of these isomers is governed by the principles of cyclohexane stereochemistry. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to steric hindrance, bulky substituents like the sec-butyl group have a strong preference for the more stable equatorial position.

This preference dictates the most stable conformations of the various isomers. For a trans isomer, the most stable conformation is typically the one where both the hydroxyl and sec-butyl groups are in equatorial positions. For a cis isomer, one substituent must be axial while the other is equatorial. The specific equilibrium between conformers is a subject of detailed study in related molecules, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the preferred spatial arrangement of the atoms. researchgate.netpacific.edu

Historical Context of Substituted Cyclohexanol (B46403) Research

The study of substituted cyclohexanols is rooted in the broader history of organic synthesis and structural theory. Early milestones, such as Friedrich Wöhler's synthesis of urea (B33335) in 1828, challenged the vital force theory and opened the door to the laboratory synthesis of organic compounds. msu.edu By the mid-20th century, research had advanced significantly, focusing on the intricate three-dimensional structures of cyclic molecules.

A critical development was the understanding of conformational analysis, which allowed chemists to predict the reactivity and stability of different isomers of substituted cyclohexanes. Research from this era explored fundamental reactions, such as the oxidation and aromatization of substituted cyclohexanols, providing insights into their chemical behavior. acs.orgosti.gov

The development of stereoselective synthetic methods marked another significant chapter. The hydroboration-oxidation reaction, for example, provided a way to control the stereochemical and regiochemical outcome of adding water across a double bond, enabling the targeted synthesis of specific alcohol isomers like trans-2-tert-butylcyclohexanol. acs.orgacs.org Concurrently, industrial research led to patents for the synthesis of specific isomers of substituted cyclohexanols, driven by their value as fragrances and other specialty chemicals. google.comgoogle.com This convergence of academic inquiry and industrial application has continued to fuel research into the synthesis and properties of these complex molecules.

Table 2: Properties of Isomeric 2-tert-Butylcyclohexanols Note: Data for the closely related 2-tert-butylcyclohexanol is provided to illustrate the distinct physical properties of stereoisomers.

| Isomer | Melting Point (°C) | Boiling Point (°C) | Source |

|---|---|---|---|

| cis-2-tert-Butylcyclohexanol | 56-57 | - | acs.org |

| trans-2-tert-Butylcyclohexanol | 84-85 | - | acs.org |

| Mixture of isomers | 43-46 | - | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

4632-01-3 |

|---|---|

Molekularformel |

C10H20O |

Molekulargewicht |

156.26 g/mol |

IUPAC-Name |

2-butan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-3-8(2)9-6-4-5-7-10(9)11/h8-11H,3-7H2,1-2H3 |

InChI-Schlüssel |

HSTMKGFYRGMMOF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1CCCCC1O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Sec Butylcyclohexanol

Stereoselective Synthesis Approaches to 2-sec-Butylcyclohexanol

The creation of specific stereoisomers of this compound is primarily achieved through the stereoselective reduction of the corresponding ketone, 2-sec-butylcyclohexanone (B81716), or through the hydroboration-oxidation of a suitable alkene precursor. These methods offer distinct pathways to control the diastereoselectivity (cis vs. trans) and, in more advanced applications, the enantioselectivity of the final alcohol product. The choice of synthetic route and reaction conditions is paramount in directing the stereochemical outcome.

Asymmetric Reduction of 2-sec-Butylcyclohexanone

The reduction of the carbonyl group in 2-sec-butylcyclohexanone is a common and extensively studied method for synthesizing this compound. This transformation converts an sp²-hybridized carbon into a new sp³-hybridized stereocenter, allowing for the formation of different stereoisomers. tamu.edu The stereochemical course of the reduction is highly dependent on the nature of the reducing agent and the reaction conditions employed.

Catalytic hydrogenation represents an environmentally favorable method for the reduction of ketones, as it involves the addition of molecular hydrogen with minimal byproduct formation. thieme-connect.de The stereoselectivity of the hydrogenation of substituted cyclohexanones is significantly influenced by the catalyst, solvent, temperature, and hydrogen pressure. thieme-connect.de For the analogous and well-studied 2-tert-butylphenol, hydrogenation to the corresponding cyclohexanol (B46403) using various catalysts demonstrates this principle. For instance, using a ruthenium catalyst at 40 bar and 100°C can yield a cis:trans isomer ratio of 92.5:7.5. google.com Similarly, a nickel/iron catalyst mixture has been shown to produce a cis:trans ratio of up to 95:5. google.com

Homogeneous catalysts, such as rhodium and ruthenium complexes, are also widely used due to their high reproducibility and the ability to tune selectivity through ligand modification. thieme-connect.deresearchgate.net Heterogeneous catalysts like Raney nickel and rhodium on carbon often exhibit high stereoselectivity. thieme-connect.denih.gov The choice between equatorial and axial attack of the hydride on the cyclohexanone (B45756) ring dictates the resulting stereochemistry, with different catalyst systems favoring one approach over the other.

| Precursor | Catalyst System | Conditions | Major Isomer | cis:trans Ratio | Reference |

|---|---|---|---|---|---|

| 2-tert-Butylphenol | Ruthenium | 40 bar H₂, 100°C | cis | 92.5:7.5 | google.com |

| 2-tert-Butylphenol | Nickel/Iron mixture | - | cis | Up to 95:5 | google.com |

| 2-tert-Butylphenol | Palladium and Ruthenium (two stages) | >200 bar H₂ | cis | Up to 90:10 | google.com |

| 4-tert-Butylcyclohexanone (B146137) | Raney Nickel | - | trans | High Selectivity | thieme-connect.de |

| 4-tert-Butylcyclohexanone | Rhodium | - | trans | High Selectivity | thieme-connect.de |

The use of hydride-donating reagents is a cornerstone of ketone reduction. The steric bulk of these reagents plays a crucial role in determining the diastereoselectivity of the reaction. tamu.edu For substituted cyclohexanones, small reducing agents like sodium borohydride (B1222165) (NaBH₄) typically favor axial attack on the carbonyl, leading to the thermodynamically more stable equatorial alcohol (the trans product in the case of a 4-substituted cyclohexanone). tamu.edulibguides.com

Conversely, sterically hindered or "bulky" reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride), are too large to approach from the more hindered axial face. libguides.com Consequently, they deliver the hydride from the equatorial face, resulting in the formation of the axial alcohol as the major product (the cis product in a 4-substituted system). tamu.edulibguides.com This reversal of selectivity based on the steric demand of the reducing agent is a powerful tool for controlling the diastereomeric outcome. While these examples often use 4-tert-butylcyclohexanone as a model, the principles of steric approach control are directly applicable to the reduction of 2-sec-butylcyclohexanone.

| Reducing Agent | Steric Profile | Major Product Isomer | trans:cis Ratio | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Small | trans-4-tert-Butylcyclohexanol | ~10:1 | libguides.com |

| Lithium tri-sec-butylborohydride (L-Selectride) | Bulky | cis-4-tert-Butylcyclohexanol | Reversed (>1:10) | tamu.edulibguides.com |

Achieving high levels of both diastereoselectivity and enantioselectivity requires careful optimization of the synthetic method. In catalytic hydrogenation, this is accomplished by pairing chiral ligands with metal catalysts. researchgate.net For example, ruthenium complexes containing chiral diphosphine ligands (like BINAP) and chiral diamine ligands can achieve excellent enantioselectivity in the hydrogenation of various ketones. thieme-connect.deresearchgate.net The "matched pair" of ligands is crucial; using a mismatched combination can lead to a dramatic loss of selectivity. thieme-connect.de

Optimization involves screening various chiral catalysts, ligands, solvents, and reaction conditions to find the ideal combination for a specific substrate. researchgate.net For instance, a one-pot reduction-silylation sequence has been developed for 2-arylcyclohexanols, where the initial reduction is followed by a kinetic resolution step, providing a highly enantiomerically enriched final product. nih.gov Such strategies, which combine multiple stereocontrol elements, are essential for accessing single, pure stereoisomers of complex molecules like this compound.

Hydroboration-Oxidation Reactions in Alkylcyclohexanol Synthesis

An alternative to ketone reduction is the hydroboration-oxidation of an alkene. masterorganicchemistry.com To synthesize this compound, the corresponding precursor would be 1-sec-butylcyclohexene. This two-step reaction is renowned for its predictable regioselectivity and stereoselectivity. numberanalytics.com

The first step, hydroboration, involves the addition of a borane (B79455) (like BH₃) across the double bond. The reaction proceeds via an anti-Markovnikov addition, meaning the boron atom adds to the less substituted carbon of the double bond (C2 of the cyclohexene (B86901) ring), and the hydrogen adds to the more substituted carbon (C1). orgsyn.org Crucially, the addition is a syn-addition, where both the boron and hydrogen atoms are delivered to the same face of the alkene. masterorganicchemistry.com

The second step is an oxidation of the resulting organoborane, typically with hydrogen peroxide (H₂O₂) and a base. masterorganicchemistry.com This step replaces the carbon-boron bond with a carbon-hydroxyl bond with complete retention of stereochemistry. masterorganicchemistry.comorgsyn.org Therefore, the hydroboration-oxidation of 1-sec-butylcyclohexene would yield trans-2-sec-butylcyclohexanol, as the incoming hydrogen and hydroxyl group end up on opposite faces of the ring relative to the sec-butyl group. This method provides a reliable pathway to the trans diastereomer. acs.org

Novel Diastereoselective and Enantioselective Pathways to this compound

Research continues to uncover new methods for stereocontrolled synthesis. Organocatalysis has emerged as a powerful tool for enantioselective transformations. For example, imidazolidinone catalysts can be used to activate α,β-unsaturated systems towards conjugate reduction, providing enantioenriched products. caltech.edu While not directly applied to this compound in the cited literature, these methods represent a frontier in asymmetric synthesis.

Furthermore, biocatalysis offers a highly selective approach. The kinetic resolution of a mixture of stereoisomers using enzymes, such as pig liver acetone (B3395972) powder (PLAP), has been successfully applied to the synthesis of trans-2-aryloxycyclohexan-1-ols, demonstrating the potential for enzymatic methods to isolate specific enantiomers from a racemic mixture. acs.org Another advanced strategy involves the enantioselective copper-catalyzed carbomagnesiation of cyclopropenes, followed by oxidation, to yield highly substituted cyclopropanols with excellent diastereo- and enantiomeric excesses. beilstein-journals.org These novel pathways highlight the ongoing development of sophisticated tools for the precise construction of chiral molecules.

General Synthetic Routes Relevant to this compound and its Analogues

The formation of this compound and related structures relies on established organic synthesis reactions. These methods are broadly categorized into the hydrogenation of aromatic precursors, the construction of the cyclohexane (B81311) ring through cyclization, and the direct attachment of the sec-butyl group.

Hydrogenation of Aromatic Precursors (e.g., o-sec-Butylphenol)

A primary and industrially significant route to this compound is the catalytic hydrogenation of o-sec-butylphenol. google.comwindows.netwikipedia.org This process involves the reduction of the aromatic ring to a cyclohexane ring. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and stereoselectivity of the reaction.

The hydrogenation of o-sec-butylphenol can yield both 2-sec-butylcyclohexanone and this compound, depending on the reaction parameters. google.comgoogle.com For instance, hydrogenation of 2-sec-butylphenol (B1202637) with hydrogen at 170°C can produce this compound. google.com A Japanese patent describes a method for producing 2-sec-butylcyclohexanone with a purity of 95.9% by hydrogenating 2-sec-butylphenol in the presence of a palladium/carbon catalyst and sodium carbonate, with 2.2% of this compound being a recognized by-product. google.com

The stereochemical outcome of the hydrogenation is a significant consideration. For analogous substituted phenols like p-tert-butylphenol, various catalysts have been explored to control the cis/trans ratio of the resulting cyclohexanol. researchgate.netgoogle.com For example, rhodium on carbon (Rh/C) has shown high selectivity for the cis-isomer of p-tert-butylcyclohexanol, especially when used with a co-catalyst like methanesulphonic acid. researchgate.net Two-stage hydrogenations using palladium and then ruthenium catalysts have also been employed to influence the stereoselectivity. google.comgoogle.com While these examples relate to the para-substituted analogue, the principles of catalyst and condition selection are relevant to achieving stereocontrol in the synthesis of this compound.

Table 1: Catalytic Hydrogenation of Substituted Phenols This table is interactive. Click on the headers to sort.

| Precursor | Catalyst | Conditions | Major Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| o-sec-Butylphenol | Not specified | 170°C | This compound | Not specified | google.com |

| o-sec-Butylphenol | 5 wt% Pd/C, Na₂CO₃ | 120-150°C, 2-3 kg/cm² G, 8 hours | 2-sec-Butylcyclohexanone | 95.9% purity (2.2% this compound byproduct) | google.com |

| p-tert-Butylphenol | 2% Rh/C, Methanesulphonic acid | Not specified | cis-p-tert-Butylcyclohexanol | 100% conversion, 100% cis-selectivity | researchgate.net |

| 2- and 4-tert-Butylphenol | 1) Pd/Al₂O₃ 2) Ru/Al₂O₃ | Two stages, 300 bar | cis-tert-Butylcyclohexanols | High cis selectivity, 0.1-0.5% byproducts | google.com |

Cyclization Reactions for Cyclohexanone Ring Formation

While not a direct synthesis of this compound, the formation of the cyclohexanone ring is a critical step in many synthetic routes that lead to the target molecule via its ketone precursor, 2-sec-butylcyclohexanone. General methods for constructing cyclohexanone rings, which could then be alkylated and reduced, are relevant. For instance, annulation reactions, such as the [3+3] annulation of cyclohexanone with β,γ-unsaturated α-keto esters, demonstrate a strategy for building substituted cyclohexene structures that can be further modified. researchgate.net While this specific example leads to a more complex bicyclic system, the underlying principles of forming six-membered rings through cyclization are broadly applicable in organic synthesis.

Direct Alkylation Methodologies

Direct alkylation provides a pathway to 2-sec-butylcyclohexanone, the immediate precursor to this compound. This typically involves the reaction of a cyclohexanone enolate with a sec-butyl halide. The stereochemistry of this alkylation is influenced by whether the reaction is under kinetic or thermodynamic control. ubc.cavanderbilt.edu

Alkylation of conformationally rigid cyclohexanone enolates, such as those derived from 4-tert-butylcyclohexanone, tends to occur from the axial direction under kinetic control. ubc.caacs.org This preference is because the transition state leading to the axial product resembles a chair conformation, which is more stable than the twist-boat conformation that would result from equatorial attack. vanderbilt.edu The choice of base and reaction conditions is critical for achieving regioselective and stereoselective alkylation. vanderbilt.edu For example, the reaction of cyclohexanone with sec-butylmagnesium bromide is a known method for synthesizing 2-sec-butylcyclohexanone. smolecule.com

Functional Group Interconversions Leading to this compound

Functional group interconversion is a fundamental strategy in organic synthesis, allowing for the transformation of one functional group into another. ic.ac.ukimperial.ac.uk The most direct functional group interconversion to produce this compound is the reduction of its corresponding ketone, 2-sec-butylcyclohexanone.

This reduction can be accomplished using various reducing agents. cymitquimica.com Common reagents for reducing ketones to secondary alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). ic.ac.uk The choice of reducing agent can influence the stereoselectivity of the reaction. For example, in the reduction of 4-tert-butylcyclohexanone, using a bulky reducing agent like lithium tri-sec-butylborohydride (L-Selectride) favors the formation of the axial alcohol, whereas a less hindered reagent like LiAlH₄ favors the equatorial alcohol. sbq.org.brlibguides.com This principle of stereochemical control by the steric bulk of the hydride reagent is directly applicable to the reduction of 2-sec-butylcyclohexanone to obtain specific stereoisomers of this compound.

Another relevant interconversion is the transformation of other functional groups into an alcohol. For instance, an alcohol can be converted into a good leaving group like a tosylate or mesylate, which can then be displaced. ub.edu While not a direct route to the final product from a simple precursor, these types of interconversions are integral to more complex synthetic strategies where manipulation of stereocenters is required.

Stereochemical Investigations and Conformational Analysis of 2 Sec Butylcyclohexanol

Analysis of Diastereoisomeric and Enantiomeric Forms of 2-sec-Butylcyclohexanol

The structure of this compound contains two stereogenic centers: one at the carbon atom bonded to the hydroxyl group (C-1) and another at the carbon atom where the sec-butyl group is attached to the cyclohexane (B81311) ring (C-2). The presence of these two chiral centers means that the compound can exist as a total of four stereoisomers (2^n, where n=2).

These stereoisomers consist of two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other is diastereomeric. These diastereomeric pairs are commonly referred to as cis and trans isomers. spcmc.ac.in

Cis Isomers: In the cis configuration, the hydroxyl (-OH) and the sec-butyl groups are on the same side of the cyclohexane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.

Trans Isomers: In the trans configuration, the hydroxyl and the sec-butyl groups are on opposite sides of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

Each of these isomers is a distinct chemical entity with unique optical properties. The enantiomers within each pair are non-superimposable mirror images of each other, while the cis and trans diastereomers have different physical and chemical properties. uou.ac.in

| Isomer Type | Absolute Configuration | Relationship |

|---|---|---|

| trans | (1R, 2R)-2-sec-Butylcyclohexanol | Enantiomers |

| (1S, 2S)-2-sec-Butylcyclohexanol | ||

| cis | (1R, 2S)-2-sec-Butylcyclohexanol | Enantiomers |

| (1S, 2R)-2-sec-Butylcyclohexanol |

Conformational Preferences and Equilibria in this compound Systems

Substituted cyclohexanes predominantly adopt a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. libretexts.org In this compound, the two interconvertible chair conformations for each stereoisomer are not energetically equivalent due to the presence of the bulky substituents. pressbooks.pub The equilibrium between these two chair conformers is dictated by the steric demands of the hydroxyl and sec-butyl groups.

Influence of the sec-Butyl Group on Cyclohexane Ring Conformation and Dynamics

The conformational equilibrium of a substituted cyclohexane is largely determined by the preference of substituents to occupy the more spacious equatorial position over the more sterically hindered axial position. libretexts.org This preference is quantified by the conformational A-value, which represents the free energy difference between the axial and equatorial conformers.

The sec-butyl group is a bulky substituent and therefore has a strong preference for the equatorial position to avoid destabilizing steric interactions. While less bulky than a tert-butyl group, its steric demand is still significant, comparable to an isopropyl group. For comparison, the energy difference for a methyl group is about 7.6 kJ/mol, while for a tert-butyl group, it is over 21 kJ/mol. pressbooks.pub Due to this large energy difference, the cyclohexane ring can be considered "locked" in the conformation where the bulky group is equatorial. wpmucdn.com

In trans-2-sec-butylcyclohexanol, the most stable conformer is the one where both the sec-butyl and hydroxyl groups are in equatorial positions (e,e). The alternative diaxial conformer (a,a) would suffer from severe 1,3-diaxial interactions and is therefore highly disfavored. libretexts.org

For cis-2-sec-butylcyclohexanol, one substituent must be axial while the other is equatorial (a,e or e,a). The equilibrium will strongly favor the conformer where the larger sec-butyl group occupies the equatorial position and the smaller hydroxyl group is in the axial position. libretexts.org

Reaction Chemistry and Mechanistic Studies of 2 Sec Butylcyclohexanol

Oxidation Reactions of Secondary Alcohol Functional Group

The secondary alcohol group of 2-sec-butylcyclohexanol can be oxidized to the corresponding ketone, 2-sec-butylcyclohexanone (B81716). This transformation is a fundamental reaction in organic synthesis.

Common oxidizing agents for this conversion include chromium-based reagents and other milder oxidants.

Chromium-Based Reagents : Reagents such as chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid, are effective for oxidizing secondary alcohols. Pyridinium chlorochromate (PCC) is a milder alternative that can also be used. libretexts.org

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is known for its mild conditions and high yields. youtube.com

Dess-Martin Periodinane (DMP) : DMP is another mild oxidizing agent that offers the advantage of producing high yields under less rigorous conditions compared to some chromium-based reagents. libretexts.org

The general mechanism for oxidation with a chromium(VI) reagent involves the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. A base then removes the proton on the carbon bearing the oxygen, leading to the formation of the C=O double bond and the reduction of Cr(VI) to Cr(IV). libretexts.orgresearchgate.net

| Reagent | Typical Reaction Conditions | Product |

|---|---|---|

| Chromic Acid (H₂CrO₄) | Generated in situ (e.g., Na₂Cr₂O₇, H₂SO₄, H₂O) | 2-sec-Butylcyclohexanone |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) solvent | 2-sec-Butylcyclohexanone |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C), Dichloromethane (CH₂Cl₂) | 2-sec-Butylcyclohexanone |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 2-sec-Butylcyclohexanone |

Reduction Reactions to Form Related Alcohols

This compound is synthesized via the reduction of its corresponding ketone, 2-sec-butylcyclohexanone. This reduction can be achieved using various metal hydride reagents. The process transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon, potentially creating a new chiral center. tamu.edu

Key reducing agents include:

Sodium Borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol. tamu.edu

Lithium Aluminum Hydride (LiAlH₄) : A much stronger and more reactive reducing agent, capable of reducing a wider range of carbonyl compounds. It is typically used in aprotic solvents like diethyl ether or tetrahydrofuran. tamu.edu

The stereochemical outcome of the reduction is influenced by the steric hindrance posed by the sec-butyl group and the cyclohexane (B81311) ring, which can direct the approach of the hydride nucleophile to the carbonyl carbon.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. For nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonating the hydroxyl group in the presence of a strong acid, forming a good leaving group (water), or by converting it into a sulfonate ester, such as a tosylate.

Once a good leaving group is in place, the compound can undergo nucleophilic substitution via Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions.

Sₙ1 Mechanism : Favored by polar protic solvents and weaker nucleophiles. This mechanism proceeds through a carbocation intermediate. Given that this compound is a secondary alcohol, the formation of a secondary carbocation is possible. lumenlearning.com

Sₙ2 Mechanism : Favored by strong nucleophiles and polar aprotic solvents. This is a single-step mechanism where the nucleophile attacks the carbon atom at the same time the leaving group departs. Steric hindrance from the sec-butyl group and the cyclohexane ring can impede the backside attack required for an Sₙ2 reaction. ck12.org

Elimination Reactions (E1 and E2 Mechanisms) of this compound

Following the conversion of the hydroxyl group to a good leaving group, this compound can undergo elimination reactions to form alkenes. These reactions can proceed through either E1 or E2 mechanisms. lumenlearning.com

E1 Mechanism : A two-step process that begins with the departure of the leaving group to form a carbocation intermediate. A weak base then removes a proton from an adjacent carbon to form a double bond. This mechanism competes with Sₙ1 reactions and is favored by heat and the use of weak, non-nucleophilic bases. masterorganicchemistry.com

E2 Mechanism : A one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. chemistrysteps.com

The stereochemistry and regioselectivity of elimination reactions of this compound derivatives are highly dependent on the reaction mechanism.

Regioselectivity : In cases where there are multiple possible β-hydrogens that can be removed, the major product is often predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product) due to steric hindrance. masterorganicchemistry.com

Stereochemistry in E2 Reactions : The E2 reaction is stereospecific. Due to the requirement for an anti-periplanar arrangement, the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene. khanacademy.org For substituted cyclohexanes, this means the leaving group and the hydrogen to be eliminated must both be in axial positions for the reaction to occur efficiently. chemistrysteps.com

The rates of elimination reactions are influenced by several factors:

Kinetics : E1 reactions follow first-order kinetics, as the rate-determining step is the unimolecular formation of the carbocation. youtube.com The rate is dependent only on the concentration of the substrate. E2 reactions exhibit second-order kinetics, with the rate depending on the concentrations of both the substrate and the base, as they are both involved in the single, concerted rate-determining step. chemicalnote.com

Steric Factors : The bulky sec-butyl group can influence the rate of reaction. In an E2 reaction, steric hindrance can make it more difficult for the base to access a particular β-hydrogen, potentially favoring the formation of the Hofmann product. masterorganicchemistry.com

Electronic Factors : The stability of the potential carbocation intermediate is a key factor in E1 reactions. Tertiary carbocations are more stable than secondary ones, which are more stable than primary ones. lumenlearning.com The stability of the forming alkene in the transition state also influences the reaction rate, with more substituted alkenes being more stable and generally forming faster (Zaitsev's rule). chemistrysteps.com

Reactivity Studies of 2-sec-Butylcyclohexanone in Nucleophilic Additions

2-sec-Butylcyclohexanone, the oxidation product of this compound, is an electrophile at the carbonyl carbon and undergoes nucleophilic addition reactions. wikipedia.org

Common nucleophiles that react with 2-sec-butylcyclohexanone include:

Grignard Reagents : These organometallic compounds (R-MgX) are strong nucleophiles that add to the carbonyl carbon to form tertiary alcohols after an acidic workup. smolecule.com

Organolithium Reagents : Similar to Grignard reagents, these are also powerful nucleophiles that yield tertiary alcohols.

Hydride Reagents : As mentioned in section 4.2, reagents like NaBH₄ and LiAlH₄ act as sources of hydride ions (H⁻), which add to the carbonyl carbon to form secondary alcohols.

Cyanide Ion (CN⁻) : Adds to the carbonyl group to form a cyanohydrin.

The stereochemistry of nucleophilic addition to cyclohexanones is influenced by both steric and electronic factors. The incoming nucleophile can approach the carbonyl carbon from either the axial or equatorial face of the ring. The presence of the sec-butyl group at the adjacent position creates significant steric hindrance, which will strongly influence the preferred direction of nucleophilic attack and thus the stereochemical outcome of the reaction. researchgate.net

Steric Effects of the sec-Butyl Group on Carbonyl Reactivity

The steric influence of the sec-butyl group on the reactivity of a carbonyl group is a critical factor in the synthesis of this compound, dictating the stereochemical outcome of the reaction. This effect is most prominently observed during the nucleophilic addition of a hydride reagent to the carbonyl carbon of the precursor, 2-sec-butylcyclohexanone. The size and conformational preference of the sec-butyl group create a sterically hindered environment that influences the trajectory of the attacking nucleophile, a principle known as steric approach control.

In the context of a cyclohexane ring, large substituents preferentially occupy the equatorial position to minimize steric strain. The sec-butyl group, with its significant steric bulk, effectively "locks" the conformation of the cyclohexane ring, forcing the sec-butyl group into an equatorial position. This conformational rigidity leads to two distinct faces of the planar carbonyl group being unequally accessible to incoming reagents.

The steric bulk of various substituents on a cyclohexane ring can be quantified by their "A-value," which represents the free energy difference between the axial and equatorial conformations. A higher A-value indicates a greater preference for the equatorial position and reflects a larger steric presence.

| Substituent | A-Value (kcal/mol) |

|---|---|

| Methyl | 1.70 |

| Ethyl | 1.75 |

| Isopropyl | 2.15 |

| sec-Butyl | ~2.1 (estimated) |

| tert-Butyl | >4.5 |

The A-value for a sec-butyl group is estimated to be around 2.1 kcal/mol, similar to that of an isopropyl group. This value, while smaller than that of a tert-butyl group, is substantial enough to create significant steric hindrance on one face of the cyclohexanone (B45756) ring.

The stereochemical outcome of the reduction of 2-sec-butylcyclohexanone is highly dependent on the steric bulk of the hydride reagent. This is a classic example of diastereoselectivity, where one diastereomer is preferentially formed over the other.

Attack by sterically small nucleophiles: Reagents such as Sodium Borohydride (NaBH₄) are relatively small and can approach the carbonyl carbon from the more hindered axial face (from the same side as the axial hydrogens at C-3 and C-5). This trajectory, known as axial attack, leads to the formation of the trans isomer, where the newly formed hydroxyl group is in the equatorial position. This is often referred to as the thermodynamically more stable product.

Attack by sterically bulky nucleophiles: In contrast, large and sterically demanding reagents, such as L-Selectride (lithium tri-sec-butylborohydride), are unable to approach from the hindered axial face. Instead, they are forced to attack from the less hindered equatorial face. This equatorial attack results in the formation of the cis isomer, with the hydroxyl group in the axial position. This is considered the kinetically controlled product.

The diastereomeric ratio of the resulting this compound isomers is a direct reflection of the steric environment created by the sec-butyl group and the size of the reducing agent.

| Reducing Agent | Steric Bulk | Predominant Attack | Major Product | Expected Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Small | Axial | trans-2-sec-Butylcyclohexanol | ~15:85 |

| L-Selectride | Large | Equatorial | cis-2-sec-Butylcyclohexanol | >95:5 |

These findings underscore the profound impact of the sec-butyl group's steric hindrance on the reactivity of the adjacent carbonyl group. By carefully selecting the reducing agent, it is possible to control the stereochemical outcome of the reaction and selectively synthesize either the cis or trans isomer of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques in 2 Sec Butylcyclohexanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and conformational elucidation of organic molecules like 2-sec-butylcyclohexanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons on the cyclohexane (B81311) ring and the sec-butyl group. The chemical shift (δ) of the proton attached to the carbon bearing the hydroxyl group (CH-OH) is particularly diagnostic, typically appearing downfield due to the deshielding effect of the electronegative oxygen atom. The protons of the sec-butyl group and the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region. The specific solvent used, such as carbon tetrachloride (CCl4), can influence the precise chemical shifts observed. spectrabase.com An instrument like the Varian A-60 has been used to acquire ¹H NMR spectra for this compound. nih.gov

Table 1: Expected ¹H NMR Signals for this compound Note: This table is a generalized representation. Actual chemical shifts and coupling constants depend on the specific stereoisomer and experimental conditions.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -OH | Variable (1.0-5.0) | Singlet (broad) |

| CH-OH | ~3.2-4.0 | Multiplet |

| Ring CH₂ protons | ~1.0-2.0 | Multiplets (overlapping) |

| sec-Butyl CH | ~1.2-1.8 | Multiplet |

| sec-Butyl CH₃ (doublet) | ~0.9 | Doublet |

| sec-Butyl CH₂ | ~1.1-1.5 | Multiplet |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A key advantage of ¹³C NMR is its wide chemical shift range (~0-220 ppm), which typically allows for the resolution of a distinct signal for each unique carbon atom in the molecule. libretexts.org The chemical shift of a given carbon is influenced by its hybridization and the electronegativity of attached atoms. libretexts.orgucl.ac.uk For this compound, the carbon atom bonded to the hydroxyl group (C-OH) is significantly shifted downfield (typically 65-80 ppm). The carbons of the cyclohexane ring and the sec-butyl group resonate at higher fields (more shielded). While peak integration is generally not reliable in standard ¹³C NMR, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift Range (ppm) |

|---|---|

| C-OH | 65-80 |

| Ring CH adjacent to C-OH | 45-55 |

| Other Ring CH₂ | 20-40 |

| sec-Butyl CH | 30-45 |

| sec-Butyl CH₂ | 25-35 |

Due to the presence of multiple chiral centers and the cyclohexane ring, this compound can exist as several stereoisomers (diastereomers and enantiomers). Advanced, multi-dimensional NMR techniques are critical for assigning the relative stereochemistry (e.g., cis/trans isomerism of the substituents on the cyclohexane ring). ethernet.edu.et

Correlation Spectroscopy (COSY): This 2D technique identifies protons that are spin-spin coupled to each other, typically on adjacent carbons. It is used to confirm the connectivity of protons within the sec-butyl group and around the cyclohexane ring. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful 2D NMR experiment for determining spatial proximity between protons. ipb.ptcareerendeavour.com For this compound, NOESY can distinguish between cis and trans isomers. For instance, a spatial correlation (cross-peak) between the proton on the C-OH carbon and the proton on the sec-butyl attachment carbon would suggest they are on the same face of the ring (cis), while the absence of such a correlation would suggest a trans relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure and confirming assignments.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. spectrabase.com In this method, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer for detection. Electron Impact (EI) is a common ionization method used in GC-MS, which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint." The mass spectrum for this compound shows characteristic fragment ions that aid in its identification. nih.govmassbank.eu

Table 3: Experimental GC-MS Fragmentation Data for this compound Source: MassBank of North America (MoNA), Experimental GC-MS data. nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 109 | 99.99 (Base Peak) | [M-H₂O-C₂H₅]⁺ or related structures |

| 82 | 48.60 | Cyclohexene (B86901) radical cation, [C₆H₁₀]⁺˙ |

| 57 | 47.00 | Butyl cation, [C₄H₉]⁺ |

| 67 | 43.50 | Cyclopentenyl cation, [C₅H₇]⁺ |

The fragmentation pattern often involves an initial loss of a water molecule (H₂O) from the molecular ion, followed by cleavage of the sec-butyl group or fragmentation of the cyclohexane ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. europa.eu While GC-MS is well-suited for volatile and thermally stable compounds, LC-MS is advantageous for analyzing less volatile compounds or complex mixtures, such as biological or environmental samples. oup.com

In the context of this compound research, LC-MS can be particularly useful for:

Metabolite Analysis: Identifying and quantifying metabolites of this compound in biological systems, such as in studies of its biotransformation or potential estrogenic activity. oup.com

Trace Analysis: Detecting low concentrations of the compound in complex matrices where sample cleanup might be minimal.

Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used in LC-MS. These methods often result in less fragmentation than EI, providing a strong signal for the protonated molecular ion [M+H]⁺, which confirms the molecular weight. For alcohols like this compound, derivatization may sometimes be employed to enhance ionization efficiency and improve detection limits.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Butylcyclohexanol |

| Carbon tetrachloride |

Vibrational Spectroscopy: Infrared (IR) and Vibrational Circular Dichroism (VCD)

Vibrational spectroscopy provides critical insights into the molecular structure and chiral nature of this compound.

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by specific absorption bands that confirm its identity as a substituted cyclohexanol (B46403). The most prominent of these is the hydroxyl (-OH) group stretching vibration, which typically appears as a strong, broad band in the region of 3600-3200 cm⁻¹. Another key feature is the C-O stretching vibration, which is observed in the 1260-1000 cm⁻¹ range. The precise position of this band can offer clues about the stereochemistry of the alcohol (axial vs. equatorial). The spectrum also contains bands corresponding to C-H stretching from the alkyl groups and the cyclohexane ring, typically found just below 3000 cm⁻¹.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3600 - 3200 | Strong, broad absorption indicating the hydroxyl group. |

| C-H Stretch (sp³) | 2960 - 2850 | Strong absorption from the sec-butyl and cyclohexyl C-H bonds. |

| C-O Stretch | 1260 - 1000 | Medium to strong absorption, sensitive to stereochemistry. |

| CH₂ Bend | 1485 - 1445 | Bending vibration of the methylene groups in the cyclohexane ring. |

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org It is an exceptionally powerful method for determining the absolute configuration of chiral molecules in solution, a task that is often challenging. acs.orgsoton.ac.uk

For a chiral molecule like this compound, which has multiple stereoisomers, VCD provides a unique spectral fingerprint for each enantiomer. The VCD spectrum of one enantiomer is the mirror image of the other. researchgate.net The process involves measuring the experimental VCD spectrum of a purified enantiomer and comparing it to theoretical spectra generated through quantum mechanical calculations, typically using density functional theory (DFT). rsc.org By finding a match between the experimental and calculated spectra, the absolute configuration (e.g., (1R,2R) or (1S,2S)) can be assigned with a high degree of confidence. researchgate.netrsc.org This technique is particularly valuable as it does not require crystallization of the compound or the use of chemical derivatizing agents. acs.orguaeh.edu.mx The OH-stretching region can be particularly informative, as the VCD signal in this area is highly sensitive to the supramolecular structure and hydrogen-bonding networks, which are influenced by the molecule's absolute stereochemistry. rsc.org

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

Chiral chromatography is the cornerstone for separating the stereoisomers of this compound and quantifying their purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of enantiomers and diastereomers. csfarmacie.czamericanpharmaceuticalreview.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

For alcohols like this compound, polysaccharide-based CSPs are highly effective. These columns, typically containing derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, provide the necessary chiral recognition capabilities. csfarmacie.cznih.gov The separation can be performed in different modes, such as normal-phase, reversed-phase, or polar organic mode, with the choice of mobile phase being critical for achieving optimal resolution. hplc.today For instance, a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) is common in normal-phase chromatography. The method's versatility allows for the separation of not only the enantiomeric pairs but also the diastereomers (cis/trans isomers) from each other.

| Parameter | Typical Conditions for Chiral Alcohol Separation |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol (B129727)/Water mixtures |

| Detector | UV (if derivatized) or Refractive Index (RI) |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful and highly sensitive method for the analysis of volatile chiral compounds like this compound. chromatographyonline.com This technique is ideal for determining enantiomeric composition in complex mixtures. unito.it The most effective CSPs for this purpose are based on modified cyclodextrins. unito.itrsc.org

Derivatized cyclodextrins, such as permethylated or acylated β-cyclodextrin, are dissolved in a polysiloxane stationary phase and coated onto a fused silica capillary column. gcms.cznih.gov The toroidal shape of the cyclodextrin (B1172386) molecule creates a chiral cavity into which one enantiomer fits better than the other, leading to separation. chromatographyonline.com The analysis of chiral alcohols can often be performed directly, although derivatization to the corresponding acetate (B1210297) or trifluoroacetate (B77799) ester can sometimes enhance resolution. nih.govmpg.de The choice of the specific cyclodextrin derivative and the temperature program are key parameters that must be optimized to achieve baseline separation of all four stereoisomers of this compound.

| Parameter | Typical Conditions for Chiral Alcohol Separation |

| Chiral Stationary Phase (CSP) | Derivatized Cyclodextrins (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) in a polysiloxane matrix. acs.org |

| Column Type | Fused Silica Capillary Column (e.g., 25-30 m length, 0.25 mm i.d.). nih.gov |

| Carrier Gas | Hydrogen or Helium. gcms.cz |

| Temperature Program | Ramped temperature, e.g., 50°C to 200°C. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is the ultimate method for the unambiguous determination of a molecule's three-dimensional structure, including the absolute configuration of all chiral centers. cam.ac.uklibretexts.org The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. cam.ac.uk

While this compound itself is a liquid or low-melting solid and not readily crystallizable, its absolute stereochemistry can be determined by converting it into a suitable crystalline derivative. A common strategy is to react the alcohol with a chiral carboxylic acid of known absolute configuration to form a pair of diastereomeric esters. These diastereomers have different physical properties and can often be separated by standard chromatography or crystallization.

Computational and Theoretical Investigations of 2 Sec Butylcyclohexanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules to determine their properties. walisongo.ac.id It has proven to be a reliable approach for studying substituted cyclohexanols, offering a balance between computational cost and accuracy.

DFT calculations are highly effective in predicting spectroscopic parameters that are crucial for structure elucidation. By calculating the magnetic shielding tensors of nuclei within a molecule, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts with considerable accuracy. smu.edu For 2-sec-butylcyclohexanol, different isomers (cis/trans) and conformers (axial/equatorial) will exhibit distinct ¹H and ¹³C NMR spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a common DFT-based approach for calculating NMR chemical shifts. researchgate.netliverpool.ac.uk The process involves optimizing the geometry of each conformer of this compound and then performing the GIAO calculation. Excellent linear correlations between experimental and computed chemical shifts have been demonstrated for a wide range of alcohols when appropriate functionals (e.g., PBE0, B3LYP) and basis sets (e.g., cc-pVTZ, 6-311+G(d,p)) are used. researchgate.netscm.com For complex molecules, comparing calculated shifts for various possible structures with experimental data can be a definitive method for structural assignment. smu.edu

The following table provides a hypothetical example of DFT-predicted ¹H NMR chemical shifts for a dominant conformer of trans-2-sec-butylcyclohexanol, illustrating how specific proton environments are differentiated.

| Proton | Predicted Chemical Shift (ppm) |

| H-C1 (CH-OH) | 3.65 |

| H-C2 (CH-sec-Bu) | 1.45 |

| H-C8 (CH-CH₃) | 1.70 |

| OH | 2.10 |

| Cyclohexyl CH₂ (axial) | 1.20 - 1.60 |

| Cyclohexyl CH₂ (equatorial) | 1.75 - 2.05 |

| CH₃ (C10) | 0.92 |

| CH₂ (C9) | 1.30 |

| CH₃ (C11) | 0.88 |

Similarly, DFT can be used to compute the fundamental vibrational frequencies of this compound. rsc.org These calculations help in assigning the absorption bands observed in infrared (IR) and Raman spectroscopy. For instance, the characteristic O-H stretching frequency is sensitive to hydrogen bonding and the local molecular environment, which can be modeled effectively. acs.org Theoretical calculations can distinguish between the vibrational modes of different conformers, aiding in the analysis of complex experimental spectra. researchgate.net

The this compound molecule can exist as four stereoisomers due to the two chiral centers at C1 and C2: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These form two pairs of enantiomers, one trans pair and one cis pair. Each of these isomers can exist in different chair conformations, primarily differing in whether the hydroxyl and sec-butyl groups are in axial or equatorial positions. windows.net

DFT calculations are instrumental in determining the relative stabilities of these various conformations by calculating their ground-state energies. rsc.org For substituted cyclohexanes, there is a strong energetic preference for bulky substituents to occupy the equatorial position to minimize steric strain, specifically the unfavorable 1,3-diaxial interactions. researchgate.net The sec-butyl group is significantly bulkier than the hydroxyl group.

The conformational equilibrium is dictated by the Gibbs free energy difference (A-value) between the axial and equatorial conformers. researchgate.net DFT calculations can accurately predict these energy differences. For this compound, the diequatorial conformer of the trans isomer is expected to be the most stable arrangement. The relative energies determine the population of each conformer at equilibrium, as described by the Boltzmann distribution. liverpool.ac.uk

Below is a representative data table showing calculated relative energies for the chair conformations of trans-(1R,2S)-2-sec-butylcyclohexanol.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| I | OH (eq), sec-Butyl (eq) | 0.00 |

| II | OH (ax), sec-Butyl (ax) | > 5.0 |

Molecular Dynamics (MD) Simulations

While DFT provides static pictures of molecular conformations, Molecular Dynamics (MD) simulations model the time-dependent behavior of molecules, offering insights into dynamic processes. nih.govresearchgate.net

The reactivity of the hydroxyl group in this compound can be significantly influenced by the steric bulk of the adjacent sec-butyl group. researchgate.net MD simulations can model how this steric hindrance affects the accessibility of the hydroxyl group to reactants or catalysts. By simulating the trajectory of an approaching reactant, it is possible to map the steric landscape around the reactive site. This approach can quantify how the sec-butyl group, depending on its conformation, can block specific pathways for a reaction, such as oxidation of the alcohol or an Sₙ2 substitution at C1. researchgate.net This is particularly important in enzyme-catalyzed reactions or reactions involving bulky reagents, where the precise shape and accessibility of the substrate are critical.

Chemical reactions are profoundly affected by the solvent environment. mdma.ch MD simulations using explicit solvent models provide a detailed picture of solute-solvent interactions. For this compound, simulations can model the hydrogen-bonding network between the hydroxyl group and protic solvent molecules (e.g., water, ethanol) or the weaker interactions with aprotic solvents. osti.govacs.org These simulations can reveal the structure of the solvation shell and how it influences the reactivity of the hydroxyl group. For instance, in an acid-catalyzed dehydration reaction, MD can model the formation and stability of a hydronium-water cluster near the alcohol, which acts as the catalytically active center. acs.org By analyzing the dynamics of the solvent molecules, one can understand their role in stabilizing transition states or intermediates, thereby affecting reaction rates and mechanisms. osti.gov

Quantitative Structure-Selectivity Relationships (QSSR) in Asymmetric Catalysis for this compound Synthesis

The synthesis of a single, desired stereoisomer of this compound is a significant challenge in synthetic chemistry. Asymmetric catalysis offers a powerful solution, often employing chiral catalysts to control the stereochemical outcome of a reaction. nih.gov A key route to chiral this compound is the asymmetric hydrogenation of 2-sec-butylcyclohexanone (B81716). princeton.edumdpi.com

Quantitative Structure-Selectivity Relationships (QSSR) are chemoinformatic methods used to build predictive models that correlate the structure of catalysts and substrates with the selectivity (e.g., enantiomeric excess, ee%) of a reaction. researchgate.net In the context of synthesizing this compound, a QSSR study would involve:

Data Set Generation: A series of asymmetric hydrogenation reactions are performed using different chiral catalysts (e.g., ruthenium-diamine complexes) to reduce 2-sec-butylcyclohexanone. researchgate.net The resulting enantiomeric or diastereomeric ratios are measured.

Descriptor Calculation: Molecular descriptors for both the catalysts and the substrate are calculated. These can include steric parameters (e.g., Sterimol values), electronic parameters (e.g., calculated atomic charges), and 3D field-based descriptors (e.g., from Comparative Molecular Field Analysis, CoMFA). acs.org

Model Building: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to create a mathematical model linking the descriptors to the observed selectivity. researchgate.net

Model Validation and Prediction: The model is validated using a test set of reactions and can then be used to predict the most effective catalyst for achieving high selectivity. researchgate.net

Such QSSR models provide a rational framework for catalyst design, guiding synthetic chemists toward the optimal conditions for producing a specific stereoisomer of this compound, which may be a crucial intermediate for materials such as liquid crystals. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Transition State Structures

Computational studies are instrumental in elucidating the detailed pathways of chemical reactions involving substituted cyclohexanols. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the lowest energy path from reactants to products. This is particularly valuable for reactions such as dehydration, oxidation, and reductions, where multiple stereoisomers and competing mechanisms (e.g., E1 vs. E2) are often involved.

A significant area of investigation for secondary alcohols is their dehydration to form alkenes. Studies on analogous compounds, such as various secondary cyclohexanols under hydrothermal conditions, reveal that a Brønsted-acid-catalyzed E1 mechanism is typically dominant over the corresponding E2 mechanism. acs.org In these reactions, water acts as both the solvent and the catalyst. acs.org The mechanism generally involves:

Protonation of the hydroxyl group to form a good leaving group (water).

Loss of a water molecule to form a secondary carbocation intermediate.

Loss of a proton from an adjacent carbon to form the alkene.

Computational modeling, including Density Functional Theory (DFT) calculations, supports these proposed mechanisms by calculating the energies of the intermediates and transition states. acs.orgwordpress.com For instance, in the dehydration of conformationally locked cyclohexanols like cis- and trans-4-tert-butylcyclohexanol, kinetic data can be fitted to complex models that account for the formation of multiple products, including isomeric alkenes and the interconversion of the alcohol stereoisomers. acs.org These models suggest that the reaction proceeds through a carbocation intermediate, which can then undergo rearrangement (e.g., via a 1,2-hydride shift) before elimination, leading to a mixture of alkene products. acs.org The formation of isomeric alkenes as primary products is a strong indicator of an E1 pathway. acs.org

The stereochemistry of the starting alcohol plays a crucial role. For example, the dehydration of cis-4-tert-butylcyclohexanol is faster than that of the trans-isomer. This is because the cis-isomer has an axial hydroxyl group in its less stable conformation, which can also be eliminated via a competing E2 pathway, whereas the trans-isomer's equatorial hydroxyl group strongly favors the E1 mechanism. acs.orgacs.org Similar stereoelectronic effects would be expected to govern the reactivity of the different stereoisomers of this compound.

The table below presents kinetic data for the hydrothermal dehydration of related secondary alcohols, illustrating the types of parameters that can be determined through a combination of experimental and computational work.

| Compound | Observed Rate Constant (kobs, h-1) | Dehydration Rate Constant (k-H2O, h-1) | Final Alcohol Conversion (%) |

|---|---|---|---|

| Cyclohexanol (B46403) | 0.196 ± 0.038 | 0.172 ± 0.040 | 88 ± 5 |

| cis-4-tert-Butylcyclohexanol | 0.160 ± 0.016 | 0.157 ± 0.019 | 98 ± 3 |

| trans-4-tert-Butylcyclohexanol | 0.067 ± 0.025 | 0.067 ± 0.031 | 99 ± 13 |

| 4-Heptanol | 0.203 ± 0.013 | 0.201 ± 0.015 | 99 ± 2 |

Calculation of Thermochemical Data and Equilibrium Constants

Theoretical calculations are essential for determining the thermochemical properties of molecules, which govern their stability and the position of chemical equilibria. Properties such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and heat capacity (Cp) can be calculated using various computational methods. mdpi.com For molecules like this compound, where experimental data may be scarce, group-contribution methods can provide reliable estimates. mdpi.com More advanced ab initio and DFT methods can offer higher accuracy. wordpress.com

The table below lists several computed properties for this compound, which are foundational for more complex thermochemical calculations.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 156.26 g/mol | PubChem 2.1 |

| XLogP3 | 3.1 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |

| Polar Surface Area | 20.2 Ų | Cactvs 3.4.6.11 |

Equilibrium constants (K) for both conformational and reaction equilibria can be derived from calculated Gibbs free energy differences (ΔG°) using the equation ΔG° = -RTlnK. libretexts.org

Conformational Equilibrium: For this compound, a key equilibrium is the chair-chair interconversion, which flips the sec-butyl and hydroxyl groups between axial and equatorial positions. The relative stability of these conformers determines the equilibrium constant. The free-energy change for moving a substituent from an axial to an equatorial position (the A-value) is a measure of its steric bulk. By calculating the ΔG° for the various conformers of this compound, the equilibrium populations can be predicted. For monosubstituted cyclohexanes, the equatorial position is generally favored. libretexts.org

The table below provides examples of equilibrium constants for related systems, demonstrating how these values are determined and what they represent.

| Equilibrium | System | ΔG° (kcal/mol) | Equilibrium Constant (K) at 25 °C | Source |

|---|---|---|---|---|

| Axial-Equatorial Inversion | Bromocyclohexane | -0.5 | ~2.3 | libretexts.org |

| Axial-Equatorial Inversion | Methylcyclohexane | -1.7 | ~18 | libretexts.org |

| Dehydration Reaction | Cyclohexanol ⇌ Cyclohexene (B86901) + H2O | - | Keq derived from kobs/khydration | acs.org |

Synthesis and Characterization of Functionalized Derivatives of 2 Sec Butylcyclohexanol

Synthesis of Ester Derivatives (e.g., Acetates)

The conversion of 2-sec-butylcyclohexanol to its corresponding ester derivatives, such as 2-sec-butylcyclohexyl acetate (B1210297), is a fundamental transformation that imparts new chemical and physical properties. While specific literature on the esterification of this compound is limited, the synthesis can be readily achieved through well-established methods used for analogous cycloaliphatic alcohols, such as the commercially significant 4-tert-butylcyclohexanol (B146172). These methods include classical acid-catalyzed esterification and enzymatic routes.

Chemical Synthesis: The most common laboratory and industrial method for producing acetate esters from alcohols is the reaction with an acetylating agent. This can be achieved through several pathways:

Reaction with Acetic Anhydride: this compound can be esterified by heating it with acetic anhydride, often in the presence of a catalyst like anhydrous sodium acetate. mdpi.com This reaction is typically performed under reflux conditions, followed by a work-up procedure involving washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid and anhydride, and finally purification by distillation. mdpi.com

Fischer Esterification: This equilibrium-controlled process involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net To drive the reaction toward the ester product, water is continuously removed from the reaction mixture, often by azeotropic distillation.

Reaction with Acetyl Chloride: For a more rapid and irreversible reaction, acetyl chloride can be used. This reaction is highly exothermic and is typically carried out at low temperatures in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), are also effective for the esterification of cyclohexanol (B46403) derivatives and offer advantages in terms of catalyst separation and reusability.

Enzymatic Synthesis: Biocatalysis using lipases offers a green and highly selective alternative for ester synthesis under mild reaction conditions. Lipases, such as those from Candida antarctica (CALA) or porcine pancreas (PPL), can catalyze the acetylation of cyclohexanols in non-aqueous solvents. scribd.comgoogle.com The acyl donor is often vinyl acetate, which produces a non-inhibitory acetaldehyde (B116499) byproduct, driving the reaction to completion. google.com Enzymatic methods can exhibit high stereoselectivity, which is particularly relevant for the diastereomeric isomers of this compound.

Table 1: Comparison of Synthesis Methods for Cyclohexyl Acetates

| Method | Reagents & Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Acetic Acid, H₂SO₄ (catalyst) | Reflux, water removal | Low-cost reagents | Reversible, requires water removal |

| Acetic Anhydride | Acetic Anhydride, Sodium Acetate (catalyst) | Heating/Reflux (e.g., 145-150°C) mdpi.com | Higher yielding than Fischer | Requires work-up to remove byproducts |

| Enzymatic Acetylation | Vinyl Acetate, Immobilized Lipase (e.g., CALA) | Room temp. to 40°C, organic solvent scribd.comgoogle.com | High selectivity, mild conditions, green | Slower reaction times, enzyme cost |

Polymerization and Material Science Applications of this compound Derivatives

The incorporation of the bulky, aliphatic sec-butylcyclohexyl moiety into polymers can impart desirable properties such as thermal stability, hydrophobicity, and specific mechanical characteristics. This is achieved by first converting the alcohol into a polymerizable monomer, typically a methacrylate (B99206) derivative.

2-sec-Butylcyclohexyl methacrylate can be synthesized via the esterification of this compound with methacrylic acid or through transesterification with an alkyl methacrylate, such as methyl methacrylate. The synthesis generally mirrors that of other cyclohexyl methacrylates. nih.gov The reaction between methacrylic acid and the alcohol is typically catalyzed by a strong acid and requires the removal of water to achieve high conversion. nih.gov To prevent premature polymerization of the methacrylate monomer during synthesis and purification, a polymerization inhibitor is added. nih.gov

Once synthesized, 2-sec-butylcyclohexyl methacrylate can undergo free-radical polymerization to produce poly(2-sec-butylcyclohexyl methacrylate). Studies on analogous bulky cycloaliphatic methacrylates, such as 4-tert-butylcyclohexyl methacrylate (tBCHMA), show that these monomers can be polymerized using conventional radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. mdpi.com The resulting polymers, such as poly(tBCHMA), exhibit high glass transition temperatures (Tg) due to the rigid, bulky side groups that restrict chain mobility. acs.org This suggests that poly(2-sec-butylcyclohexyl methacrylate) would also be a hard, glassy polymer with high thermal stability.

Table 2: Radical Polymerization Data for a Related Cycloaliphatic Methacrylate

| Monomer | Initiator | Polymerization Temperature | Resulting Polymer Property (Tg) | Reference |

|---|---|---|---|---|

| 4-tert-Butylcyclohexyl Methacrylate (tBCHMA) | AIBN | 60°C | 159°C acs.org | mdpi.comacs.org |

Polyureas are high-performance polymers typically synthesized through the rapid step-growth polymerization of diisocyanates and polyamines. researchgate.net While alcohols are the primary reactants for polyurethanes, they can also be incorporated into polyurea systems. A monofunctional alcohol like this compound can act as a chain-terminating agent. Its hydroxyl group can react with an isocyanate group (-NCO) to form a urethane (B1682113) linkage, effectively capping the growing polymer chain. This mechanism can be used to control the molecular weight of the final polymer and modify its properties. The principle is similar to the reaction of hydroxyl groups on the surface of cellulose (B213188) nanocrystals with isocyanates when used as a reinforcing filler in polyurea composites. mdpi.com

In the context of nanocomposites, this compound or its derivatives could serve as a surface modification agent for inorganic nanofillers (e.g., silica (B1680970), graphene oxide). By functionalizing the filler surface, the compatibility between the filler and the hydrophobic polyurea matrix can be improved. This leads to better dispersion of the nanofiller, prevents agglomeration, and enhances the mechanical and thermal properties of the final nanocomposite material. researchgate.netnih.gov

Research on Aminocyclohexanol Analogues derived from Cyclohexanol Scaffolds

Aminocyclohexanols are valuable building blocks in medicinal chemistry and materials science. Research into the synthesis of analogues based on cyclohexanol scaffolds provides pathways to molecules with potential biological activity or utility as polymer precursors. While direct synthesis from this compound is not widely reported, methods developed for similar structures, like tert-butylcyclohexanol, are highly applicable.

A prominent synthetic route involves the conversion of a corresponding ketone. For instance, 2-sec-butylcyclohexanone (B81716) could be converted into an oxime, followed by reduction to yield 2-amino-sec-butylcyclohexanol. A more direct approach is reductive amination of the ketone.

Research on 4-tert-butylcyclohexanol has demonstrated several stereoselective routes to aminocyclohexanols. For example, 2-amino-4-tert-butylcyclohexanol diastereoisomers have been synthesized from 4-tert-butylcyclohexanone (B146137). One pathway involves converting the ketone to an aminocyclohexanol via its carboxylate intermediate. Another approach introduces the amino group through methods like the Mannich reaction on a precursor to yield an aminomethyl derivative. mdpi.com

More recently, enzymatic methods have been developed for the highly stereoselective synthesis of aminocyclohexanols. One-pot cascade reactions using a keto reductase (KRED) to selectively reduce a diketone to a hydroxyketone, followed by an amine transaminase (ATA) to convert the ketone to an amine, can produce specific isomers of aminocyclohexanol with excellent diastereomeric ratios. researchgate.net These enzymatic strategies highlight a modular and green approach to producing chiral aminocyclohexanol building blocks.

Table 3: Synthetic Strategies for Aminocyclohexanol Analogues

| Strategy | Precursor | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Chemical Synthesis via Intermediate | 4-t-butylcyclohexanone | Carbethoxylation, Curtius rearrangement | 2-Amino-4-t-butylcyclohexanol | |

| Mannich Reaction | 4-t-butylcyclohexanol | Formaldehyde, Amine | 2-(Aminomethyl)-4-t-butylcyclohexanol | mdpi.com |

| Enzymatic Cascade | 1,4-Cyclohexanedione | Keto Reductase (KRED), Amine Transaminase (ATA) | cis- or trans-4-Aminocyclohexanol | researchgate.net |

Research Applications in Organic Synthesis and Chemical Development

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2-sec-Butylcyclohexanol serves as a versatile intermediate in the synthesis of other organic compounds. Its precursor, 2-sec-butylcyclohexanone (B81716), is recognized as a valuable building block in organic synthesis. researchgate.net The broader class of alkylcyclohexanols is considered useful for synthesizing a variety of organic chemicals, including perfumes and medicines. google.com

A specific application demonstrating its role as an intermediate is its conversion into corresponding phenol (B47542) derivatives. In one documented process, this compound was successfully converted to 2-sec-butylphenol (B1202637) in a 94% yield through a dehydrogenation reaction catalyzed by palladium on a zinc aluminum spinel carrier at 230°C. cardiff.ac.uk This transformation highlights its utility in creating substituted aromatic compounds, which are important in many areas of chemical manufacturing. The hydrogenation of alkylphenols to produce alkylcyclohexanols is a key industrial process, establishing these compounds as crucial intermediates for valuable chemicals like pharmaceuticals and agrochemicals. researchgate.net

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of two chiral centers in this compound (at carbon 1 bearing the hydroxyl group and carbon 2 bearing the sec-butyl group) makes it a molecule of great interest for asymmetric synthesis. The controlled synthesis of specific stereoisomers of this alcohol is a key research focus, particularly through biocatalytic methods.

Enzymes, such as horse liver alcohol dehydrogenase (HLAD), have been extensively studied for their ability to catalyze the stereoselective reduction of 2-alkylcyclohexanones to their corresponding chiral alcohols. lookchem.com Research has shown that these enzymatic reductions predominantly yield the trans-2-alkylcyclohexanols. researchgate.netlookchem.com For the first time, the formation of minor amounts (<4%) of cis-2-alkylcyclohexanol products from these HLAD-catalyzed reductions was also detected. lookchem.com The ability to control and optimize these enzymatic systems to produce specific, optically pure stereoisomers of 2-alkylcyclohexanols underscores their potential as valuable chiral building blocks for the synthesis of fine chemicals and pharmaceuticals. lookchem.com